Aminooxy-PEG4-azide is a specialized chemical compound characterized by its unique functional groups: an aminooxy group and an azide group, linked by a polyethylene glycol (PEG) spacer. This compound is primarily utilized in bioconjugation and click chemistry applications, particularly in the development of proteolysis-targeting chimeras (PROTACs). The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various scientific applications.
This compound falls under the category of chemical reagents used in biochemistry and molecular biology. It is classified as a click chemistry reagent due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition reactions. Additionally, it serves as a linker in PROTAC technology, facilitating targeted protein degradation .
The synthesis of Aminooxy-PEG4-azide generally involves the reaction of polyethylene glycol with aminooxy and azide functional groups. One common synthetic route includes the use of t-Boc-protected aminooxy derivatives, where the t-Boc protecting group is removed under acidic conditions to yield the active compound.
Aminooxy-PEG4-azide has a molecular formula of C10H22N4O5 and a molecular weight of 278.3 g/mol. The structure features:
The compound's structure can be represented as follows:
where represents the number of aminooxy units and represents the number of ethylene glycol units.
Aminooxy-PEG4-azide can undergo several types of chemical reactions:
Aminooxy-PEG4-azide functions primarily as a linker in PROTAC technology, which targets specific proteins for degradation by the proteasome. The mechanism involves:
The pharmacokinetics of Aminooxy-PEG4-azide depend on its incorporation into specific PROTACs, influencing absorption, distribution, metabolism, and excretion properties .
Aminooxy-PEG4-azide has several scientific uses:
Aminooxy-PEG4-azide (CAS# 2100306-61-2) is a heterobifunctional crosslinker featuring two distinct reactive groups separated by a tetraethylene glycol spacer. Its molecular formula is C₁₀H₂₂N₄O₅, with a molecular weight of 278.31 g/mol and elemental composition of C (43.16%), H (7.97%), N (20.13%), and O (28.74%) [3]. The compound contains an aminooxy (ONH₂) group at one terminus and an organic azide (N₃) at the other, connected by a PEG4 spacer consisting of four repeating ethylene oxide units (-O-CH₂-CH₂-) [1]. This specific architecture enables dual reactivity: the aminooxy group undergoes efficient oxime ligation with aldehydes and ketones under physiological conditions (pH 4-7), forming either oxime bonds (C=N) or stable hydroxylamine linkages (C-NH-O) when reduced with agents like sodium cyanoborohydride [1] [6]. Simultaneously, the azide terminus participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions with alkynes, DBCO, or BCN groups, forming stable 1,2,3-triazole linkages [3] [9]. The PEG4 spacer confers essential hydrophilicity, enhancing aqueous solubility (>50 mg/mL in DMSO) and reducing aggregation-prone interactions during bioconjugation [3] [7].
Table 1: Structural and Functional Characteristics of Aminooxy-PEG4-azide
Property | Specification |
---|---|
CAS Number | 2100306-61-2 |
Molecular Formula | C₁₀H₂₂N₄O₅ |
Exact Mass | 278.1590 g/mol |
IUPAC Name | O-(14-azido-3,6,9,12-tetraoxatetradecyl)hydroxylamine |
Aminooxy Reactivity | Aldehydes/ketones → Oxime bonds (pH 4-7) |
Azide Reactivity | Alkynes/BCN/DBCO → Triazole linkages |
Solubility | Soluble in DMSO, water (PEG-enhanced) |
Storage Stability | -20°C (long-term), 0-4°C (short-term) |
The evolution of Aminooxy-PEG4-azide stems from three key developments in PEG-based conjugation chemistry. First-generation PEGylation (1970s) utilized simple methoxy-PEG (mPEG) polymers for protein modification, primarily to extend plasma half-life. However, these early reagents were polydisperse mixtures with undefined chain lengths and uncontrolled conjugation sites, leading to heterogeneous products [5] [7]. The heterobifunctional breakthrough emerged in the 1990s with spacers like NHS-PEG-maleimide, enabling site-specific conjugations. These allowed sequential reactions with different functional groups (e.g., amines followed by thiols), reducing unwanted homo-crosslinking [5]. The monodisperse revolution (2000s) introduced precisely defined PEG architectures, such as discrete PEG4, PEG8, and PEG12 chains synthesized through stepwise chemical coupling rather than polymerization. This eliminated polydispersity (PDI = 1) and enabled reproducible bioconjugates [7]. Aminooxy-PEG4-azide represents a culmination of these advances, combining orthogonally reactive termini with a spacer of exact length. Its design addresses limitations of early heterobifunctional linkers, such as hydrolytic instability (e.g., NHS esters) or steric hindrance. Modern iterations include protected variants like t-Boc-Aminooxy-PEG4-azide (CAS# 2100306-64-5), where the aminooxy group is shielded as a tert-butyloxycarbonyl derivative until deprotection under mild acid [6].
Table 2: Key Milestones in Heterobifunctional PEG Crosslinker Development
Era | Innovation | Impact |
---|---|---|
1970s | Protein PEGylation with mPEG-OH | Extended circulation half-life; reduced immunogenicity |
1980–1995 | NHS-PEG-maleimide reagents | Site-specific protein-protein/peptide conjugations |
1995–2005 | Heterobifunctional azide/alkyne PEGs | Enabled bioorthogonal "click" chemistry |
2005–Present | Monodisperse PEGs (PEG4, PEG8, PEG12) | Precise linker lengths; reproducible conjugates |
The tetraethylene glycol (PEG4) spacer in Aminooxy-PEG4-azide is not merely an inert connector but a critical determinant of bioconjugation efficiency. Its solubility enhancement arises from hydrogen bonding between ethylene oxide units and water molecules, preventing precipitation during reactions involving hydrophobic molecules [3] [5]. This contrasts sharply with alkyl chain spacers (e.g., in NHS-LC-biotin), which can promote aggregation. The conformational flexibility of the C-O bonds allows rotation, enabling the connected functional groups (aminooxy and azide) to sample multiple orientations. This reduces steric hindrance when conjugating bulky biomolecules (e.g., antibodies or glycans) and improves reaction kinetics compared to rigid spacers [7]. Notably, the 17.6 Å length of the PEG4 spacer optimally positions ligands for receptor engagement in applications like PROTACs (Proteolysis-Targeting Chimeras), where efficient ternary complex formation between the target protein and E3 ligase is essential [9].
In steric shielding, the PEG4 spacer minimizes unwanted interactions between conjugated moieties. For example, in antibody-drug conjugates (ADCs), it prevents the drug from occluding the antigen-binding site. Similarly, in diagnostic probes, it reduces non-specific binding to surfaces or proteins [5] [7]. The spacer’s biocompatibility is crucial for in vivo applications: PEG4 is non-immunogenic, resists protein adsorption, and creates a hydration shell that evades immune recognition ("stealth effect") [2] [5]. This contrasts with longer PEG chains (>20 units), which may elicit anti-PEG antibodies. Finally, the chemical stability of the ether linkages in PEG4 ensures integrity under physiological conditions, unlike cleavable linkers (e.g., disulfides or dipeptides). This stability is vital for applications requiring sustained target engagement, such as long-acting biotherapeutics or stable hydrogels formed via oxime crosslinking [3] [6].
Table 3: Functional Advantages of the PEG4 Spacer in Bioconjugation
Function | Mechanism | Application Benefit |
---|---|---|
Solubilization | Hydrogen bonding with water molecules | Enables conjugation in aqueous buffers |
Steric Accessibility | Flexible C-O bond rotation (∼120° per unit) | Reduces steric hindrance for biomolecule binding |
Spatial Separation | 17.6 Å end-to-end distance | Optimal spacing for PROTAC ternary complexes |
Non-Immunogenicity | Hydration shell minimizes protein opsonization | Suitable for in vivo diagnostics/therapeutics |
Stability | Resistance to hydrolysis/enzymatic cleavage | Long-term stability in biological matrices |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7